molecular formula C28H52P2 B14135713 (Butane-1,1-diyl)bis(dicyclohexylphosphane) CAS No. 94665-50-6

(Butane-1,1-diyl)bis(dicyclohexylphosphane)

Cat. No.: B14135713
CAS No.: 94665-50-6
M. Wt: 450.7 g/mol
InChI Key: HSQDMVLMQSLKTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Butane-1,1-diyl)bis(dicyclohexylphosphane) is an organophosphorus compound that features two dicyclohexylphosphane groups attached to a butane backbone. Organophosphorus compounds are widely studied due to their applications in catalysis, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Butane-1,1-diyl)bis(dicyclohexylphosphane) typically involves the reaction of a butane derivative with dicyclohexylphosphane. One common method is the reaction of 1,1-dibromobutane with dicyclohexylphosphane in the presence of a base such as sodium hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production methods for organophosphorus compounds often involve large-scale reactions using similar synthetic routes. The key factors in industrial production include optimizing reaction conditions to maximize yield and purity, as well as ensuring safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

(Butane-1,1-diyl)bis(dicyclohexylphosphane) can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Substitution: The phosphane groups can participate in substitution reactions with electrophiles.

    Coordination: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used.

    Coordination: Transition metals such as palladium, platinum, and rhodium are often used in coordination reactions.

Major Products

    Oxidation: Phosphine oxides.

    Substitution: Substituted phosphane derivatives.

    Coordination: Metal-phosphane complexes.

Scientific Research Applications

Chemistry

(Butane-1,1-diyl)bis(dicyclohexylphosphane) is used as a ligand in transition metal catalysis. It can enhance the reactivity and selectivity of metal catalysts in various organic transformations, such as cross-coupling reactions and hydrogenation.

Biology and Medicine

Organophosphorus compounds, including (Butane-1,1-diyl)bis(dicyclohexylphosphane), are studied for their potential biological activities. They may exhibit antimicrobial, antiviral, or anticancer properties, although specific applications of this compound require further research.

Industry

In industry, (Butane-1,1-diyl)bis(dicyclohexylphosphane) can be used in the synthesis of fine chemicals and pharmaceuticals. Its role as a ligand in catalysis makes it valuable for large-scale chemical production processes.

Mechanism of Action

The mechanism of action of (Butane-1,1-diyl)bis(dicyclohexylphosphane) in catalysis involves its coordination to a metal center, forming a metal-ligand complex. This complex can facilitate various chemical transformations by stabilizing reaction intermediates and lowering activation energies. The specific molecular targets and pathways depend on the nature of the metal and the reaction being catalyzed.

Comparison with Similar Compounds

Similar Compounds

    Tris(dicyclohexylphosphane): Another organophosphorus compound with three dicyclohexylphosphane groups.

    Bis(diphenylphosphane)butane: A similar compound with diphenylphosphane groups instead of dicyclohexylphosphane.

    Tetraphenylphosphane: A related compound with four phenyl groups attached to phosphorus.

Uniqueness

(Butane-1,1-diyl)bis(dicyclohexylphosphane) is unique due to its specific structure, which provides distinct steric and electronic properties. These properties can influence its reactivity and selectivity in catalytic applications, making it a valuable ligand in certain chemical processes.

Properties

CAS No.

94665-50-6

Molecular Formula

C28H52P2

Molecular Weight

450.7 g/mol

IUPAC Name

dicyclohexyl(1-dicyclohexylphosphanylbutyl)phosphane

InChI

InChI=1S/C28H52P2/c1-2-15-28(29(24-16-7-3-8-17-24)25-18-9-4-10-19-25)30(26-20-11-5-12-21-26)27-22-13-6-14-23-27/h24-28H,2-23H2,1H3

InChI Key

HSQDMVLMQSLKTJ-UHFFFAOYSA-N

Canonical SMILES

CCCC(P(C1CCCCC1)C2CCCCC2)P(C3CCCCC3)C4CCCCC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.